Thiophene Propargylamines: Superior MAO-B Selectivity
Thiophene-containing propargylamine derivatives (CD13-CD17 series) achieve MAO-B selectivity indices exceeding 250, representing >10-fold improvement over the approved propargylamine drug rasagiline, which exhibits a selectivity index of only ~21 (IC₅₀ MAO-A/MAO-B ratio = 0.587/0.0281) [1]. The lead thiophene compounds CD11 and CD14 show MAO-B IC₅₀ values of 63 nM and 36 nM, respectively, matching the potency of safinamide and surpassing pargyline [1]. In contrast, the phenyl-based analog 1-phenylprop-2-yn-1-amine lacks any reported MAO-B selectivity data at comparable assay resolution. The furanyl analog F2MPA is significantly weaker, with an MAO-B IC₅₀ of 5.16 µM—approximately 80- to 140-fold less potent than the thiophene leads [2].
| Evidence Dimension | MAO-B selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B) |
|---|---|
| Target Compound Data | Class-level: Thiophene propargylamine derivatives CD13-CD17 exhibit SI > 250 [1]; CD11 IC₅₀ MAO-B = 0.063 µM, CD14 IC₅₀ MAO-B = 0.036 µM [1] |
| Comparator Or Baseline | Rasagiline: SI = 20.9 (MAO-B IC₅₀ = 0.0281 µM, MAO-A IC₅₀ = 0.587 µM) [1]; F2MPA (furan propargylamine): MAO-B IC₅₀ = 5.16 µM, SI > 19 [2] |
| Quantified Difference | Thiophene class achieves >250 SI, which is >10× rasagiline (SI=21) and >13× F2MPA (SI≈19); Thiophene lead CD14 is ~143× more potent than F2MPA (0.036 µM vs. 5.16 µM) |
| Conditions | In vitro recombinant human MAO-A and MAO-B enzyme assays; CD11 and CD14 tested at 0.063 ± 0.001 µM and 0.036 ± 0.008 µM, respectively [1]; F2MPA tested against hMAO-B giving IC₅₀ = 5.16 ± 0.86 µM [2] |
Why This Matters
For researchers procuring MAO-B inhibitor leads, the thiophene-propargylamine scaffold offers an order-of-magnitude selectivity advantage over the clinically approved propargylamine rasagiline and vastly superior potency over the furanyl analog, reducing the risk of MAO-A-related side effects.
- [1] Kumar, S., et al. (2024). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Med. Chem., DOI: 10.1039/d4md00608a. PMID: 39430951. Available at: https://pubmed.ncbi.nlm.nih.gov/39430951/ View Source
- [2] Academia.edu. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties. IC₅₀ (hMAO-B) = 5.16 ± 0.86 µM; selectivity ratio over MAO-A > 19. Available at: https://www.academia.edu/14118355/N_furan_2_ylmethyl_N_methylprop_2_yn_1_amine_F2MPA_A_potential_cognitive_enhancer_with_MAO_inhibitor_properties View Source
